

The Molecular Basis of Pemigatinib's Anti-Tumor Activity: A Technical Guide

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Compound of Interest

Compound Name: Pemigatinib

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Abstract

Pemigatinib (Pemazyre®) is a potent and selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1][2][3] Aberrant FGFR signaling, driven by gene fusions, rearrangements, translocations, and activating mutations, is a key oncogenic driver in a variety of human cancers, including cholangiocarcinoma, urothelial carcinoma, and myeloid/lymphoid neoplasms.[4][5] **Pemigatinib** exerts its anti-tumor activity by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[2] This technical guide provides an in-depth overview of the molecular basis of **pemigatinib**'s anti-tumor activity, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays.

Introduction to FGFR Signaling and its Role in Cancer

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four members (FGFR1-4), plays a critical role in embryonic development, tissue homeostasis, and angiogenesis.[6][7] These transmembrane receptor tyrosine kinases are activated upon binding of fibroblast

growth factors (FGFs), leading to receptor dimerization, autophosphorylation, and the initiation of intracellular signaling cascades.[7][8]

Genetic alterations in FGFR genes can lead to constitutive activation of these pathways, promoting tumorigenesis. These alterations include:

- **Gene Fusions and Rearrangements:** Particularly common for FGFR2 in intrahepatic cholangiocarcinoma (iCCA), leading to the formation of a fusion protein with a constitutively active kinase domain.[4]
- **Activating Mutations:** Point mutations that lock the kinase in an active conformation.
- **Gene Amplifications:** Increased copy number of an FGFR gene, leading to overexpression of the receptor.

Constitutively active FGFRs drive cancer cell proliferation and survival through the activation of several key downstream signaling pathways, including:

- **RAS-RAF-MEK-ERK (MAPK) Pathway:** Primarily involved in cell proliferation and differentiation.[6][7]
- **PI3K-AKT-mTOR Pathway:** A central regulator of cell growth, survival, and metabolism.[6][7]
- **PLCγ Pathway:** Which influences cell motility and invasion.[6][7]

Pemigatinib: Mechanism of Action

Pemigatinib is a highly potent and selective, ATP-competitive inhibitor of the kinase activity of FGFR1, FGFR2, and FGFR3.[3][5] Its selectivity for FGFR1-3 over FGFR4 and other kinases contributes to its therapeutic window.[9] By binding to the kinase domain of these receptors, **pemigatinib** blocks their autophosphorylation and the subsequent phosphorylation of downstream signaling molecules.[2] This inhibition of FGFR signaling leads to the suppression of tumor cell proliferation and survival in cancers with activating FGFR alterations.[4]

Quantitative Data on Pemigatinib's Activity

The anti-tumor activity of **pemigatinib** has been quantified in various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of Pemigatinib

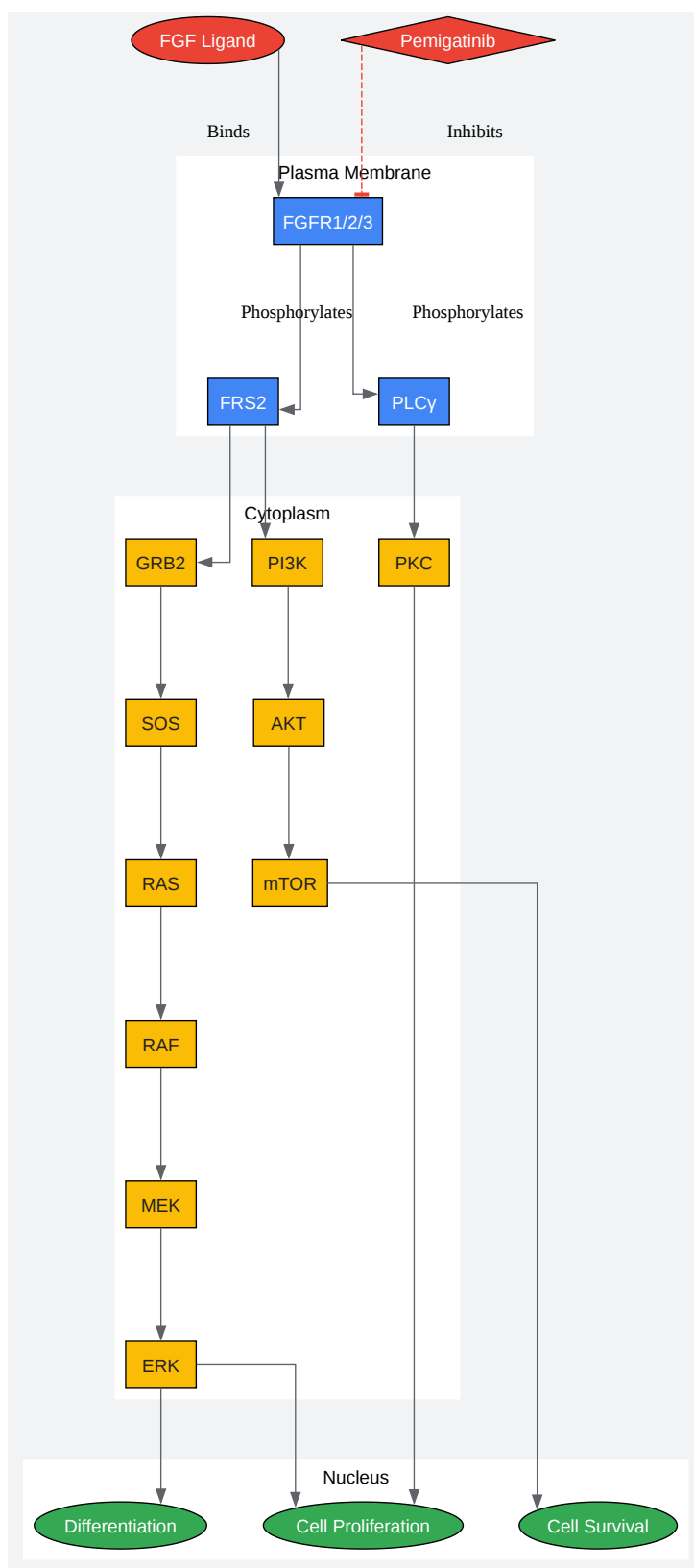
| Target | IC ₅₀ (nM) | Assay Type | Reference |
|--|-----------------------|---------------------------|-----------|
| FGFR1 | 0.4 | Cell-free enzymatic assay | [9] |
| FGFR2 | 0.5 | Cell-free enzymatic assay | [9] |
| FGFR3 | 1.2 | Cell-free enzymatic assay | [9] |
| FGFR4 | 30 | Cell-free enzymatic assay | [9] |
| FGFR2-CLIP1 fusion | 10.16 | Cell-based assay | [2] |
| FGFR2-CLIP1 fusion with N549H mutation | 1527.57 | Cell-based assay | [2] |

Table 2: Clinical Efficacy of Pemigatinib in the FIGHT-202 Trial (Cholangiocarcinoma with FGFR2 Fusions/Rearrangements)

| Parameter | Value | 95% Confidence Interval | Reference |
|--|-------------|-------------------------|----------------------|
| Overall Response Rate (ORR) | | | |
| All Patients | 37% | 27.9% - 46.9% | [10] |
| Complete Response (CR) | 2.8% | - | [11] |
| Partial Response (PR) | 34.3% | - | [11] |
| Median Duration of Response (DoR) | 9.1 months | 6.0 - 14.5 months | [10] |
| Median Progression-Free Survival (PFS) | 7.0 months | 6.1 - 10.5 months | [10] |
| Median Overall Survival (OS) | 17.5 months | 14.4 - 22.9 months | [10] |

Signaling Pathway and Experimental Workflow Diagrams

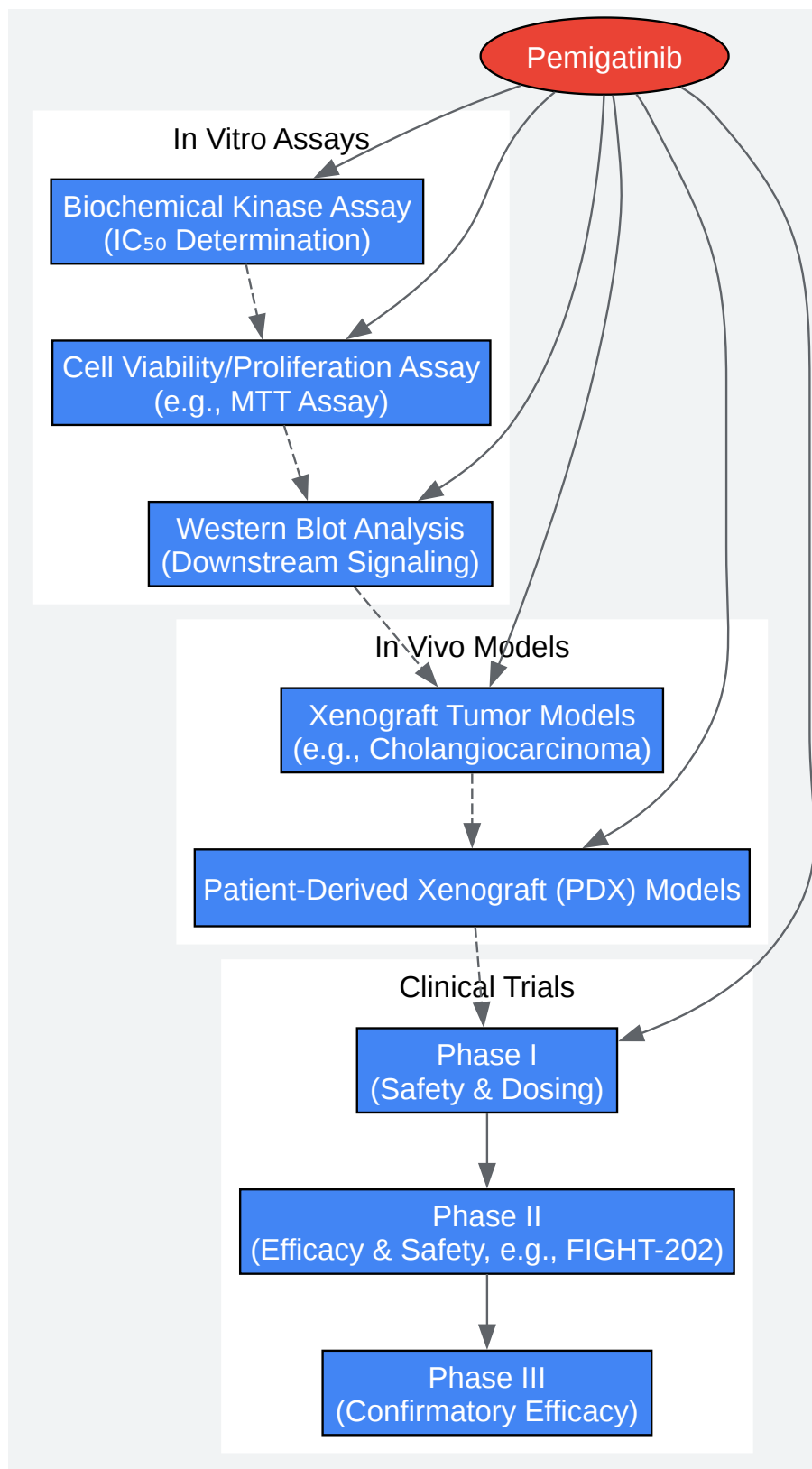
FGFR Signaling Pathway



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Caption: Simplified FGFR signaling pathway and the inhibitory action of **pemigatinib**.

Experimental Workflow for Evaluating Pemigatinib



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Caption: General experimental workflow for the preclinical and clinical evaluation of **pemigatinib**.

Detailed Experimental Protocols

In Vitro FGFR Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC_{50} of **pemigatinib** for FGFR kinases.

Materials:

- Recombinant human FGFR1, FGFR2, or FGFR3 kinase
- LanthaScreen® Eu-anti-Tag Antibody
- Kinase Tracer (Alexa Fluor™ 647-labeled)
- Kinase Buffer A (5X)
- **Pemigatinib** stock solution (in DMSO)
- 384-well microplate (low volume, black)
- Plate reader capable of TR-FRET measurements

Procedure:

- Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled water.
- Prepare Kinase/Antibody Mixture: Dilute the FGFR kinase and Eu-anti-Tag antibody in 1X Kinase Buffer to a 2X final concentration.
- Prepare **Pemigatinib** Dilutions: Perform a serial dilution of the **pemigatinib** stock solution in 1X Kinase Buffer to create a range of concentrations (e.g., 10-point, 4-fold serial dilution).

- Prepare Tracer Solution: Dilute the Kinase Tracer in 1X Kinase Buffer to a 2X final concentration.
- Assay Assembly:
 - Add 5 μ L of each **pemigatinib** dilution (or vehicle control) to the wells of the 384-well plate.
 - Add 5 μ L of the Kinase/Antibody mixture to each well.
 - Add 5 μ L of the Tracer solution to each well.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
- Data Analysis: Calculate the emission ratio and plot the results against the logarithm of the **pemigatinib** concentration. Determine the IC₅₀ value using a sigmoidal dose-response curve fit.[\[12\]](#)

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of **pemigatinib** on the viability of cancer cell lines with FGFR alterations.

Materials:

- FGFR-altered cancer cell line (e.g., KATO III, RT-112)
- Complete cell culture medium
- **Pemigatinib** stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

- 96-well cell culture plate
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium.
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Drug Treatment:
 - Prepare serial dilutions of **pemigatinib** in complete culture medium.
 - Remove the medium from the wells and replace it with 100 μ L of the medium containing the desired concentrations of **pemigatinib** (including a vehicle control).
 - Incubate the plate for the desired treatment period (e.g., 72 hours).
- MTT Incubation:
 - Add 10 μ L of the MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
- Solubilization:
 - Add 100 μ L of the solubilization solution to each well.
 - Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker to dissolve the formazan crystals.

- Absorbance Measurement:
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (from wells with medium only).
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Plot the percentage of viability against the logarithm of the **pemigatinib** concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

In Vivo Cholangiocarcinoma Xenograft Model

This protocol describes the establishment of a subcutaneous cholangiocarcinoma xenograft model in nude mice to evaluate the in vivo anti-tumor efficacy of **pemigatinib**.

Materials:

- Athymic nude mice (e.g., BALB/c nude, 4-6 weeks old)
- Cholangiocarcinoma cell line with an FGFR2 fusion (e.g., a patient-derived cell line or an established line)
- Matrigel (optional, for enhancing tumor take rate)
- **Pemigatinib** formulation for oral gavage
- Vehicle control for oral gavage
- Calipers for tumor measurement
- Sterile surgical instruments

Procedure:

- Cell Preparation and Implantation:

- Harvest the cholangiocarcinoma cells during their exponential growth phase.
- Resuspend the cells in a sterile, serum-free medium or PBS, optionally mixed with Matrigel at a 1:1 ratio.
- Subcutaneously inject a specific number of cells (e.g., $1-5 \times 10^6$ cells in 100-200 μL) into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor formation.
 - Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
 - Calculate the tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation and Administration:
 - When the average tumor volume reaches a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
 - Administer **pemigatinib** (e.g., 1 mg/kg) or the vehicle control to the respective groups via oral gavage once daily.[\[18\]](#)
- Efficacy Assessment:
 - Continue to monitor tumor volume and body weight throughout the study.
 - The primary endpoint is typically tumor growth inhibition.
 - At the end of the study (when tumors in the control group reach a maximum allowed size or at a predetermined time point), euthanize the mice.
- Tissue Collection and Analysis (Optional):
 - Excise the tumors and weigh them.

- Tumor tissue can be processed for histological analysis (e.g., H&E staining) or molecular analysis (e.g., Western blotting to assess target engagement).[19][20]

Conclusion

Pemigatinib is a targeted therapy that has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in patients with cancers harboring FGFR genetic alterations. Its potent and selective inhibition of FGFR1, 2, and 3 leads to the blockade of key downstream signaling pathways, resulting in decreased cancer cell proliferation and survival. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and clinicians working to further understand and utilize this important therapeutic agent. Continued research into mechanisms of resistance and potential combination therapies will be crucial in maximizing the clinical benefit of **pemigatinib**.

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